3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of propenoic acid and features a cyano group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-cyano-5-methoxybenzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid
- 2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(2-Cyano-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the cyano and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
65300-92-7 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(2-cyano-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-9(7-12)8(6-10)3-5-11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
YZLNWTHYGPXLQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)C=CC(=O)O |
Origin of Product |
United States |
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